N-Methylation Eliminates Annular Tautomerism
The target compound bears methyl substituents at the N1 and C5 positions of the pyrazole ring, in contrast to the 3,5-dimethyl substitution pattern of amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 67809-62-5). In the 3,5-dimethyl regioisomer, the N1 position remains unsubstituted (confirmed by InChI: InChI=1S/C7H11N3O2/c1-3-5(4(2)10-9-3)6(8)7(11)12/h6H,8H2,1-2H3,(H,9,10)(H,11,12)), providing an annular N–H capable of acting as a hydrogen-bond donor and participating in tautomeric equilibria . The 1,5-dimethyl substitution of the target compound eliminates this N–H, reducing the hydrogen-bond donor count by 1, which alters molecular recognition surfaces, modulates logP (predicted XlogP impact approximately +0.4 to +0.7 units for N-methylation of heterocycles, class-level estimate ), and may affect metabolic N-dealkylation susceptibility .
| Evidence Dimension | Hydrogen-bond donor (HBD) count and annular tautomerism |
|---|---|
| Target Compound Data | 0 annular N–H donors; methyl group at N1 position; no pyrazole tautomerism possible |
| Comparator Or Baseline | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 67809-62-5): 1 annular N–H donor; 3,5-dimethyl substitution permits annular tautomerism |
| Quantified Difference | Δ HBD count = −1; elimination of annular tautomeric equilibrium |
| Conditions | Structural analysis by InChI comparison, Sigma-Aldrich registry data for CAS 67809-62-5 vs Chemsrc data for CAS 1523563-83-8 |
Why This Matters
A difference of one hydrogen-bond donor can materially alter target binding affinity and specificity; researchers conducting structure-based drug design or SAR studies must control for N-methylation status to avoid confounding ligand efficiency metrics.
